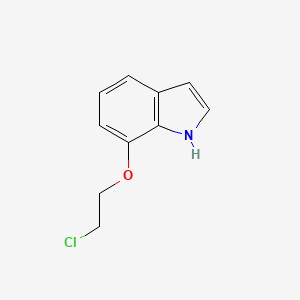
1-Propanamine, 1-methyl, N-(1-methylethyl)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanamine, 1-methyl, N-(1-methylethyl) is an organic compound with the molecular formula C₇H₁₇N and a molecular weight of 115.2166 g/mol . . This compound belongs to the class of amines, which are derivatives of ammonia where one or more hydrogen atoms are replaced by alkyl or aryl groups.
Preparation Methods
The synthesis of 1-Propanamine, 1-methyl, N-(1-methylethyl) can be achieved through various methods. One common synthetic route involves the reaction of 1-bromopropane with isopropylamine in the presence of a base such as sodium hydroxide . The reaction proceeds via nucleophilic substitution, resulting in the formation of the desired amine . Industrial production methods may involve similar reactions but on a larger scale, with optimized conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Propanamine, 1-methyl, N-(1-methylethyl) undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding or using oxidizing agents such as or .
Reduction: It can be reduced to form using reducing agents like .
Common reagents and conditions used in these reactions include acidic or basic catalysts , solvents like ethanol or ether , and controlled temperatures to ensure the desired products are formed efficiently .
Scientific Research Applications
1-Propanamine, 1-methyl, N-(1-methylethyl) has various applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It can be used in the study of enzyme-substrate interactions and as a ligand in biochemical assays.
Medicine: This compound may serve as an intermediate in the synthesis of pharmaceuticals, particularly those targeting the central nervous system.
Mechanism of Action
The mechanism by which 1-Propanamine, 1-methyl, N-(1-methylethyl) exerts its effects involves its interaction with biological receptors and enzymes . As an amine, it can act as a nucleophile , participating in various biochemical pathways. It may also interact with neurotransmitter receptors , influencing signal transduction and cellular responses .
Comparison with Similar Compounds
1-Propanamine, 1-methyl, N-(1-methylethyl) can be compared with other similar compounds such as:
N-methyl-1-propanamine: Similar in structure but lacks the isopropyl group.
N-ethyl-1-propanamine: Contains an ethyl group instead of a methyl group.
N,N-dimethylethanamine: A tertiary amine with two methyl groups attached to the nitrogen atom.
The uniqueness of 1-Propanamine, 1-methyl, N-(1-methylethyl) lies in its specific molecular structure , which imparts distinct chemical properties and reactivity compared to its analogs .
Properties
Molecular Formula |
C7H17N |
|---|---|
Molecular Weight |
115.22 g/mol |
IUPAC Name |
N-propan-2-ylbutan-2-amine |
InChI |
InChI=1S/C7H17N/c1-5-7(4)8-6(2)3/h6-8H,5H2,1-4H3 |
InChI Key |
JYOCKIVAXFOJOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Cyclopropyloxy-3-[4-[(3,4-dichlorophenyl)methoxy]phenyl]propanoic acid](/img/structure/B13875015.png)


![N-[4-[4-(4-tert-butylphenyl)sulfonylpiperazine-1-carbonyl]phenyl]acetamide](/img/structure/B13875056.png)


![N-[[2-(1-benzofuran-2-yl)phenyl]methyl]-3,4-dihydro-2H-1,5-benzodioxepine-7-sulfonamide](/img/structure/B13875071.png)
![2-(phenoxymethyl)-6,7-dihydro-5H-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13875079.png)
![N-[4-[4-(1-benzothiophen-4-yl)piperazin-1-yl]butyl]-N-propan-2-ylacetamide](/img/structure/B13875083.png)





